molecular formula C10H7N3S B13090451 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile

Cat. No.: B13090451
M. Wt: 201.25 g/mol
InChI Key: ZQZBERNAUFKASR-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is a heterocyclic compound with a unique structure that combines elements of thiazole and indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is unique due to its specific fusion of thiazole and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H7N3S/c11-5-10-13-8-3-6-1-2-12-7(6)4-9(8)14-10/h3-4,12H,1-2H2

InChI Key

ZQZBERNAUFKASR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C#N

Origin of Product

United States

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